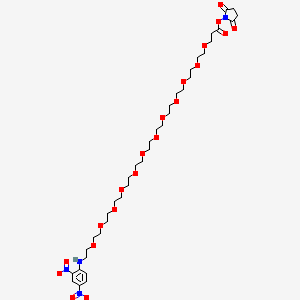
1-(5-Fluoropyridin-2-yl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, which includes compounds like “1-(5-Fluoropyridin-2-yl)thiourea”, has been discussed in various studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “1-(5-Fluoropyridin-2-yl)thiourea” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Scientific Research Applications
Therapeutic Applications and Drug Development
Fluoropyrimidines in Cancer Treatment : Fluoropyrimidines, like 5-fluorouracil (5-FU), play a crucial role in treating various solid tumors. Research has focused on improving 5-FU's therapeutic effectiveness through biomodulation and developing prodrugs to enhance cytotoxicity while minimizing toxicity (Malet-Martino & Martino, 2002).
Thiourea Derivatives as Chemosensors : Recent advances in thiourea-based chemosensors have been reviewed, highlighting their applications in detecting anions and neutral analytes in biological, environmental, and agricultural samples. The unique properties of thioureas make them excellent candidates for designing sensitive and selective chemosensors (Al-Saidi & Khan, 2022).
Mechanisms of Action and Pharmacogenetics
Pharmacogenetics of Fluoropyrimidines : The role of genetic variants in determining the efficacy and toxicity of fluoropyrimidine drugs, including 5-FU, has been explored. Certain genetic polymorphisms can significantly affect drug metabolism, influencing treatment outcomes and adverse event profiles (Lam, Guchelaar, & Boven, 2016).
Coordination Chemistry and Biological Properties : The coordination chemistry of thiourea derivatives with metals (Cu, Ag, Au) has been reviewed for their medicinal applications. These compounds exhibit significant biological activity, which can be enhanced by suitable metal ion coordination. This review also covers their potential as chemosensors for detecting environmental and biological analytes (Khan et al., 2020).
Clinical Applications and Toxicity Management
- Toxicity Management in Chemotherapy : The importance of DPD (dihydropyrimidine dehydrogenase) in metabolizing fluoropyrimidines and its implication in toxicity has been highlighted. Understanding DPD's role and genetic variations can help in personalizing chemotherapy regimens to minimize toxicity while maximizing therapeutic efficacy (Falvella et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-fluoropyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMTYFIMUFYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)







![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)

